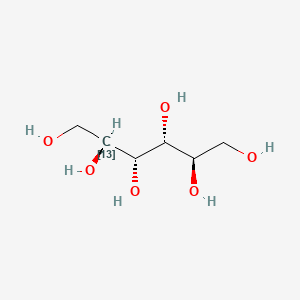

D-Mannitol-2-13C

描述

D-Mannitol-2-13C: is a stable isotope-labeled compound used in various scientific research fields. The compound is a derivative of arabino-hexitol, where the carbon-2 position is enriched with the carbon-13 isotope. This labeling allows for detailed studies in metabolic pathways, molecular interactions, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol-2-13C typically involves the incorporation of carbon-13 into the arabino-hexitol structure. One common method is the use of labeled glucose as a starting material. The glucose undergoes a series of chemical reactions, including reduction and isomerization, to yield the desired labeled hexitol. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic enrichment. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle isotopically labeled compounds .

化学反应分析

Types of Reactions: D-Mannitol-2-13C can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group transformation

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

科学研究应用

Chemistry: In chemistry, D-Mannitol-2-13C is used as a tracer in metabolic studies. Its isotopic label allows researchers to track the compound’s transformation and interaction within various chemical pathways .

Biology: In biological research, the compound is used to study metabolic flux and enzyme kinetics. The carbon-13 label provides a means to monitor the incorporation and utilization of the compound in biological systems .

Medicine: In medical research, this compound is used in diagnostic imaging and metabolic studies. Its isotopic label helps in understanding disease mechanisms and developing targeted therapies .

Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique isotopic properties make it valuable for studying reaction mechanisms and optimizing production methods .

作用机制

The mechanism of action of D-Mannitol-2-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows for the detailed study of molecular interactions and transformations. The compound’s molecular targets and pathways include glycolysis, the pentose phosphate pathway, and the Krebs cycle. By monitoring the labeled carbon, researchers can gain insights into the compound’s role and effects within these pathways .

相似化合物的比较

D-Glucose-1-~13~C: Another isotopically labeled glucose derivative used in metabolic studies.

D-Glucose-6-~13~C: Labeled at the carbon-6 position, used for similar applications as D-Mannitol-2-13C.

D-Glucose-1,2-~13~C₂: Labeled at both carbon-1 and carbon-2 positions, providing more detailed insights into metabolic pathways.

Uniqueness: this compound is unique due to its specific labeling at the carbon-2 position, which allows for targeted studies of specific metabolic transformations. This specificity makes it particularly valuable for research requiring precise tracking of molecular changes .

生物活性

D-Mannitol-2-13C is a stable isotope-labeled form of mannitol, a sugar alcohol that plays significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on microbial pathogens, and its applications in research.

Overview of D-Mannitol

D-Mannitol is a naturally occurring sugar alcohol found in various fruits and vegetables. It is primarily used in the food industry as a sweetener and in pharmaceutical formulations as an excipient. The 13C labeling of mannitol allows for advanced metabolic tracing studies, providing insights into its biological functions and interactions within living organisms.

Non-Metabolism by Mammalian Cells

Research indicates that mammalian cells, including murine macrophages (RAW264.7) and human epithelial cells (HeLa), are unable to metabolize mannitol. A study utilizing liquid chromatography-mass spectrometry (LC-MS) demonstrated that when exposed to uniformly labeled this compound, there was no incorporation into cellular metabolites, unlike glucose which was readily assimilated . This finding highlights the unique metabolic role of mannitol in non-mammalian systems.

Pathogen Interactions

D-Mannitol has been shown to play a crucial role in the metabolism of certain pathogens. For instance, Staphylococcus aureus utilizes mannitol for survival under stress conditions. The enzyme mannitol-1-phosphate dehydrogenase (M1PDH) is essential for this process, allowing the bacteria to withstand osmotic pressure and oxidative stress during infections. Knockout studies indicated that strains lacking M1PDH exhibited reduced virulence and stress tolerance when treated with mannitol .

Similarly, Cryptococcus neoformans, a pathogenic fungus, secretes mannitol during infection. Mannitol-deficient mutants showed diminished pathogenicity compared to wild-type strains, suggesting that mannitol secretion contributes to the organism's virulence and ability to cope with oxidative stress .

Case Study 1: Mannitol in Bacterial Metabolism

A study investigated the metabolic pathways of Salmonella enterica using this compound as a tracer. The results revealed that while mammalian cells could not utilize mannitol, Salmonella could derive carbon from it when infecting host cells. This study employed isotopic tracing to elucidate the metabolic routes taken by Salmonella, providing insights into potential therapeutic targets for controlling infections .

Case Study 2: Mannitol and Fungal Pathogenicity

Another significant study focused on the role of mannitol in fungal pathogens like Cladosporium fulvum. The production of mannitol was linked to the pathogenicity of this tomato pathogen; mutants unable to produce mannitol were found to be non-pathogenic, underscoring the importance of this sugar alcohol in fungal virulence during plant infections .

Table 1: Summary of Biological Activities Associated with this compound

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of D-Mannitol-2-13C that researchers must consider for experimental reproducibility?

this compound has a molecular weight of 184.16 (for ¹³C-labeled forms) and exhibits key properties such as a melting point of 165–168°C, solubility of 156 g/L in water at 18°C, and a pH range of 5–7 in aqueous solutions . Isotopic purity (≥99 atom % ¹³C) is essential for minimizing background noise in metabolic tracing studies, requiring verification via nuclear magnetic resonance (NMR) or mass spectrometry (MS) . Researchers must also account for impurities (e.g., ≤0.05% reducing sugars, ≤0.0025% chloride) to avoid confounding results in sensitive assays .

Q. How can researchers validate the isotopic labeling efficiency of this compound in tracer studies?

Isotopic integrity is validated using ¹³C-NMR to confirm the position-specific ¹³C label at the C2 position. For quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) with stable isotope dilution (SID) is recommended to distinguish labeled from unlabeled metabolites. Calibration curves using certified reference materials (CRMs) with known isotopic enrichment (e.g., ≥99 atom % ¹³C) ensure accuracy .

Q. What methodological controls are necessary when using this compound in cell culture experiments?

Include unlabeled D-mannitol controls to differentiate isotopic effects from biological responses. Monitor osmolality to ensure equivalence between labeled and unlabeled solutions, as this compound may alter solvent properties. Sterility testing (e.g., endotoxin levels <0.1 EU/mg) is critical for in vitro studies to avoid immune activation .

Advanced Research Questions

Q. How should researchers design a time-resolved metabolic flux analysis (MFA) study using this compound to account for isotopic dilution?

Use compartmentalized modeling to track ¹³C incorporation into downstream metabolites (e.g., glycolysis intermediates). Optimize sampling intervals based on pilot experiments to capture dynamic labeling patterns. Normalize data to intracellular metabolite pools and apply statistical corrections (e.g., Bonferroni for multiple comparisons) to address variability . For advanced MFA, employ software tools like INCA or OpenMx to model flux distributions .

Q. What strategies resolve contradictions between metabolic flux data from this compound studies and historical data using unlabeled analogs?

Discrepancies may arise from isotopic effects on enzyme kinetics (e.g., altered V_max/K_m ratios). Validate findings using complementary techniques like ²H or ¹⁵N labeling. Re-analyze raw data with unified normalization protocols (e.g., per-cell ATP levels) to ensure comparability. Cross-reference results with published studies using identical isotopic positions (e.g., D-Mannitol-1-13C vs. C2-labeled forms) to isolate position-specific effects .

Q. How can researchers optimize experimental conditions for this compound in animal models to minimize isotopic interference?

Conduct dose-response studies to determine the lowest effective concentration that achieves sufficient ¹³C enrichment (>95% in target tissues). Use dual-isotope tracers (e.g., ¹³C and ²H) with orthogonal detection methods (MS and NMR) to deconvolute complex metabolic pathways. Post-mortem tissue analysis should include cryopreservation at <-80°C to prevent isotopic scrambling .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for handling high-dimensional data from this compound tracer experiments?

Apply principal component analysis (PCA) or partial least squares regression (PLSR) to reduce dimensionality. For longitudinal data, mixed-effects models account for intra-subject variability. Use false discovery rate (FDR) corrections for omics-scale datasets. Report uncertainties (e.g., ±2σ confidence intervals) and raw data in supplemental repositories to enable meta-analyses .

Q. How should researchers address batch-to-batch variability in this compound purity across long-term studies?

Source all batches from a single certified supplier (e.g., ISO 9001-compliant manufacturers) and pre-test each lot via high-performance liquid chromatography (HPLC) coupled with charged aerosol detection (CAD) for non-volatile impurities. Archive aliquots under inert gas (e.g., argon) at -20°C to prevent degradation .

属性

IUPAC Name |

(2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-ZRXDASGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745690 | |

| Record name | D-(2-~13~C)-arabino-Hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-69-0 | |

| Record name | D-(2-~13~C)-arabino-Hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。